Technical Guide: Synthesis of (R)-(+)-1,1'-Binaphthyl-2,2'-diamine from 2-Naphthol
Technical Guide: Synthesis of (R)-(+)-1,1'-Binaphthyl-2,2'-diamine from 2-Naphthol
Audience: Researchers, scientists, and drug development professionals.
Abstract: (R)-(+)-1,1'-Binaphthyl-2,2'-diamine (BINAM) is a C₂-symmetric chiral diamine that serves as a foundational building block for numerous privileged ligands and organocatalysts in asymmetric synthesis. Its axial chirality makes it invaluable in the development of stereoselective transformations critical to the pharmaceutical and fine chemical industries. This technical guide provides an in-depth, step-by-step methodology for the synthesis of enantiomerically pure (R)-(+)-BINAM, commencing from the readily available starting material, 2-naphthol (B1666908). The described pathway involves three primary stages: the synthesis of racemic 1,1'-bi-2-naphthol (B31242) (BINOL) via oxidative coupling, the classical resolution of the racemate to isolate the (R)-enantiomer, and the subsequent conversion of (R)-BINOL to (R)-BINAM via a triflate intermediate and a palladium-catalyzed amination.
Overall Synthetic Strategy
The synthesis of (R)-(+)-BINAM from 2-naphthol is a multi-step process that hinges on the initial formation of the binaphthyl backbone, followed by chiral resolution and functional group transformation. The chosen strategy is robust, scalable, and relies on well-established chemical transformations.
The three core stages are:
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Oxidative Coupling: Synthesis of racemic 1,1'-bi-2-naphthol (BINOL) from 2-naphthol using an iron(III) chloride oxidant.
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Chiral Resolution: Separation of the racemic BINOL to yield the desired (R)-(+)-BINOL enantiomer through diastereomeric complex formation with a chiral resolving agent.
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Diamination: A two-step conversion of (R)-BINOL to (R)-BINAM, involving the activation of the hydroxyl groups as triflates, followed by a palladium-catalyzed Buchwald-Hartwig amination.
Experimental Protocols
Stage 1: Synthesis of Racemic (±)-1,1'-Bi-2-naphthol (BINOL)
This procedure details the oxidative coupling of 2-naphthol using iron(III) chloride in an aqueous medium, which is an efficient and environmentally conscious method.[1]
Methodology:
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To a 250 mL round-bottom flask, add 2-naphthol (10.0 g, 69.4 mmol) and deionized water (100 mL).
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In a separate beaker, prepare a solution of iron(III) chloride hexahydrate (FeCl₃·6H₂O) (18.75 g, 69.4 mmol) in deionized water (50 mL).
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Heat the 2-naphthol suspension to 70-80 °C with vigorous stirring to form a fine slurry.
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Add the FeCl₃ solution dropwise to the hot 2-naphthol slurry over a period of 30 minutes. The mixture will turn dark green.
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Maintain the reaction at 80 °C with continued stirring for 4 hours.
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Cool the mixture to room temperature. The crude product will precipitate as a greenish-brown solid.
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Filter the solid using a Büchner funnel and wash thoroughly with deionized water (3 x 50 mL) to remove residual iron salts.
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Dissolve the crude solid in 150 mL of ethyl acetate (B1210297) and transfer to a separatory funnel.
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Wash the organic layer with 1 M HCl (2 x 75 mL) and then with brine (1 x 75 mL).
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Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purify the resulting light-brown solid by recrystallization from hot toluene (B28343) to yield racemic BINOL as off-white crystals.
Stage 2: Resolution of Racemic (±)-BINOL
This protocol employs the classical resolution method using N-benzylcinchonidinium chloride, which selectively forms a crystalline inclusion complex with the (R)-enantiomer of BINOL.[2][3][4]
Methodology:
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In a 500 mL flask equipped with a reflux condenser and magnetic stirrer, combine racemic (±)-BINOL (10.0 g, 34.9 mmol), N-benzylcinchonidinium chloride (8.2 g, 19.2 mmol, 0.55 equiv), and acetonitrile (125 mL).
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Heat the mixture to reflux with stirring for 4 hours to ensure complete dissolution and complex formation. During this time, the (R)-BINOL complex will begin to crystallize.
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Slowly cool the mixture to room temperature, then place it in an ice bath at 0 °C for 2 hours to maximize precipitation.
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Filter the resulting white crystalline solid and wash it with cold acetonitrile (2 x 20 mL). The collected solid is the diastereomeric complex of (R)-BINOL. The filtrate contains the enriched (S)-BINOL and can be processed separately if desired.
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To liberate the (R)-BINOL, suspend the crystalline complex in a mixture of ethyl acetate (100 mL) and 1 M aqueous HCl (100 mL).
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Stir the biphasic mixture vigorously for 1 hour at room temperature.
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Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
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Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure to yield (R)-(+)-BINOL as a white solid. Verify enantiomeric excess (>99% ee) using chiral HPLC.
Stage 3: Synthesis of (R)-(+)-1,1'-Binaphthyl-2,2'-diamine (BINAM)
This stage proceeds in two steps: activation of the hydroxyl groups to form a ditriflate, followed by a palladium-catalyzed amination.
Step 3a: Synthesis of (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) ((R)-BINOL-ditriflate)
This procedure converts the phenolic hydroxyl groups into excellent leaving groups (triflates) for the subsequent C-N coupling reaction.[5]
Methodology:
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To an oven-dried 100 mL flask under a nitrogen atmosphere, add (R)-(+)-BINOL (5.0 g, 17.5 mmol).
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Add anhydrous dichloromethane (B109758) (35 mL) followed by anhydrous pyridine (4.2 mL, 52.5 mmol, 3.0 equiv).
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Cool the mixture to 0 °C in an ice bath.
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Add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (6.5 mL, 38.5 mmol, 2.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
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Add hexane (B92381) (35 mL) to the reaction mixture and filter it through a short plug of silica (B1680970) gel (approx. 30 g) in a sintered glass funnel.
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Wash the silica gel plug with a 1:1 mixture of hexane/dichloromethane (120 mL).
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Combine the filtrates and concentrate under reduced pressure to afford the (R)-BINOL-ditriflate as a white solid.
Step 3b: Synthesis of (R)-(+)-BINAM via Buchwald-Hartwig Amination
This protocol uses a palladium catalyst and an ammonia equivalent to displace the triflate groups and form the diamine. The use of lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate is a well-established method.[6]
Methodology:
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To an oven-dried Schlenk flask under an argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (160 mg, 0.175 mmol, 2 mol% Pd), and a suitable phosphine (B1218219) ligand such as Xantphos (202 mg, 0.35 mmol, 4 mol%).
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Add anhydrous, degassed toluene (50 mL) via cannula.
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Add the (R)-BINOL-ditriflate (4.8 g, 8.73 mmol) and lithium bis(trimethylsilyl)amide (LiHMDS) (3.22 g, 19.2 mmol, 2.2 equiv).
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Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 3 M aqueous HCl (30 mL). This step hydrolyzes the N-silyl groups.
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Stir the mixture for 1 hour, then neutralize with saturated aqueous sodium bicarbonate (NaHCO₃).
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield (R)-(+)-BINAM as a white to pale yellow solid.
Data Presentation
The following tables summarize the expected quantitative data for each step of the synthesis.
Table 1: Summary of Yields and Purity for the Synthesis of (R)-(+)-BINAM
| Step | Product | Starting Material | Typical Yield (%) | Purity/ee (%) | Reference(s) |
|---|---|---|---|---|---|
| 1 | Racemic (±)-BINOL | 2-Naphthol | 85 - 95% | N/A | [1] |
| 2 | (R)-(+)-BINOL | Racemic (±)-BINOL | 85 - 88% (recovery) | >99% ee | [2][3][4] |
| 3a | (R)-BINOL-ditriflate | (R)-(+)-BINOL | ~94% | >99% ee (retained) | [5] |
| 3b | (R)-(+)-BINAM | (R)-BINOL-ditriflate | 70 - 85% (estimated) | >99% ee (retained) | N/A |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D |
|---|---|---|---|---|
| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | N/A |
| (±)-BINOL | C₂₀H₁₄O₂ | 286.32 | 208-211 | N/A |
| (R)-(+)-BINOL | C₂₀H₁₄O₂ | 286.32 | 208-211 | +34° (c=1, THF) |
| (R)-(+)-BINAM | C₂₀H₁₆N₂ | 284.36 | 193-195 | +158° (c=1, THF) |
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
